
3,4,5-Tribromo-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tribromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H3Br3O3. It is a derivative of benzoic acid, where three bromine atoms are substituted at the 3, 4, and 5 positions, and a hydroxyl group is present at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-2-hydroxybenzoic acid typically involves the bromination of 2-hydroxybenzoic acid (salicylic acid). The process can be summarized as follows:
Starting Material: 2-hydroxybenzoic acid.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-50°C. The bromine atoms are introduced at the 3, 4, and 5 positions of the benzoic acid ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromo-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are used.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of 3,4,5-tribromo-2-hydroxybenzaldehyde or this compound derivatives.
Reduction: Formation of 3,4,5-tribromo-2-hydroxybenzyl alcohol.
Esterification: Formation of esters such as methyl 3,4,5-tribromo-2-hydroxybenzoate.
Scientific Research Applications
3,4,5-Tribromo-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromo-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar structure but with bromine atoms at different positions.
3,5-Dibromo-4-hydroxybenzoic acid: Contains two bromine atoms and a hydroxyl group at different positions.
3-Hydroxy-2,4,6-tribromobenzoic acid: Another isomer with bromine atoms at different positions.
Uniqueness
3,4,5-Tribromo-2-hydroxybenzoic acid is unique due to the specific arrangement of bromine atoms and the hydroxyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to its isomers and analogs.
Properties
CAS No. |
92538-38-0 |
|---|---|
Molecular Formula |
C7H3Br3O3 |
Molecular Weight |
374.81 g/mol |
IUPAC Name |
3,4,5-tribromo-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H3Br3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13) |
InChI Key |
VTYZJYSZOUXZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
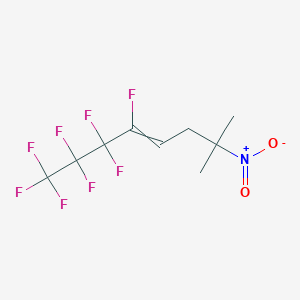
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)


![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)

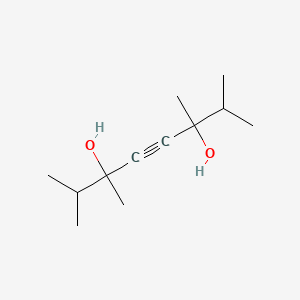
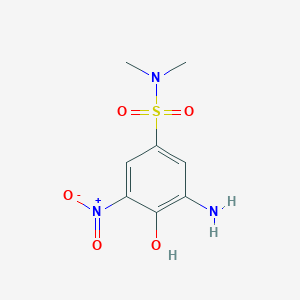
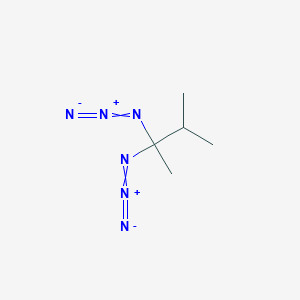
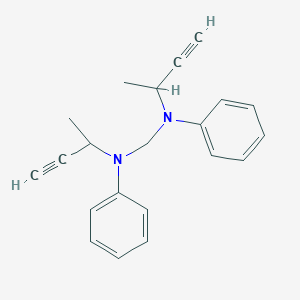
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
